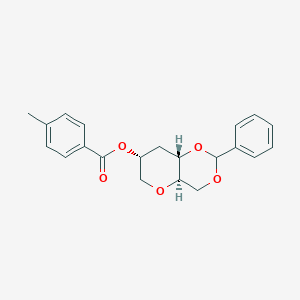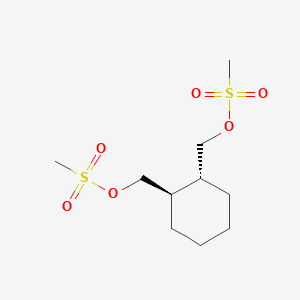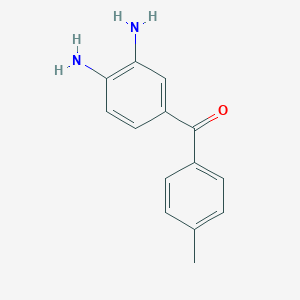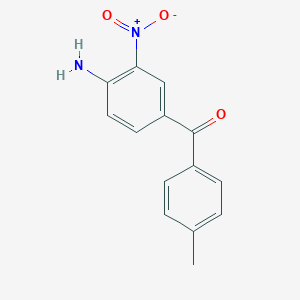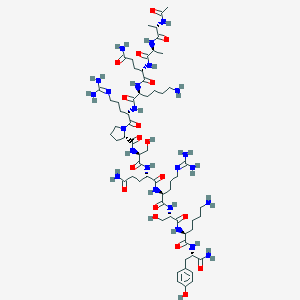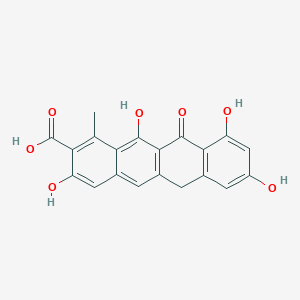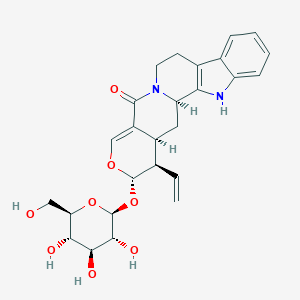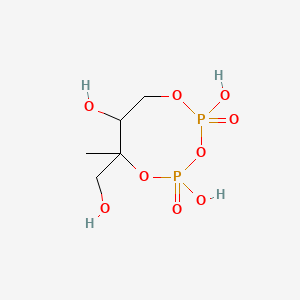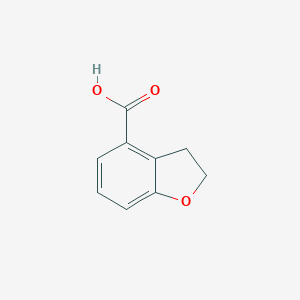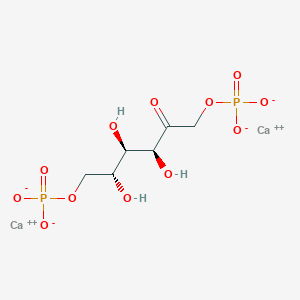
D-Fructose-1,6-diphosphate dicalcium salt
Übersicht
Beschreibung
D-Fructose-1,6-diphosphate (FDP) is a compound of significant biochemical importance, primarily known for its role in glycolysis, where it serves as a substrate for aldolase in the splitting of FDP into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The studies provided offer insights into the behavior of enzymes that interact with FDP, its structural characteristics, and its physical and chemical properties.
Synthesis Analysis
The synthesis of FDP and its interactions with enzymes are critical for understanding its role in metabolic pathways. The dissociation of D-fructose 1,6-diphosphatase by adenosine 5'-monophosphate (AMP) as described in the first study highlights the enzyme's sensitivity to pH and temperature conditions, as well as the protective effect of FDP itself against dissociation. This suggests that FDP is not only a substrate but also plays a role in the structural integrity of the enzymes it interacts with.
Molecular Structure Analysis
The crystal structure of a sodium salt of FDP, specifically trisodium β-D-fructofuranose 1,6-diphosphate octahydrate, provides detailed insights into the molecular structure of FDP derivatives . The study reveals that the furanose ring adopts a C-3-exo puckering, and the sodium atoms are hexacoordinated. The crystal packing is characterized by charged layers and an extensive hydrogen-bonding network, which is crucial for the stability and interactions of the molecule.
Chemical Reactions Analysis
The third study focuses on D-fructose 1,6-biphosphate aldolase from Ceratitis capitata, an enzyme that catalyzes the cleavage of FDP . The enzyme's specificity for FDP and related substrates, as well as its kinetic parameters, are discussed. The study also examines the enzyme's stability under various conditions, providing insight into the chemical reactions involving FDP and how they are influenced by environmental factors.
Physical and Chemical Properties Analysis
The physical and chemical properties of FDP and its interactions with enzymes are further elucidated in the third study . The enzyme's stability, reaction velocity dependence on temperature, and protection by phosphate and 2-mercaptoethanol are reported. The molecular weight, subunit structure, isoelectric point, amino acid composition, and extinction coefficient of the enzyme are also detailed, contributing to a comprehensive understanding of the physical and chemical properties of FDP-related compounds and their enzymatic interactions.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
D-Fructose-1,6-diphosphate (FDP) is recognized for its significant role in clinical applications. It stabilizes cell membranes, improves blood rheology parameters, reduces blood viscosity, ameliorates microcirculation, increases oxygen use in ischemic organs, and reduces tissue hypoxia. Its wide application spans across cardiovascular, cerebrovascular, and respiratory systems (Wang Zhong-quan, 2009).
Neuroprotection
FDP is used in treating ischemic damage in various tissues including the heart, kidneys, liver, and brain. Its neuroprotective mechanism has shown promising results in seeking new therapies for clinical ischemic brain damage (Li Rui-lin, 2004).
ATP-free Biosynthesis
Innovative approaches for ATP-free biosynthesis of FDP from starch and pyrophosphate have been explored. This biosynthesis process utilizes hyperthermophilic enzymes and presents a cost-effective method for manufacturing FDP and its derivatives (Wei Wang et al., 2017).
Genetic Polymorphism in Primates
Studies have explored the genetic polymorphism of D-fructose-1,6-diphosphate-1-phosphohydrolase in primates, identifying enzyme variants and contributing to our understanding of this compound’s role in different species (J. Kömpf, H. Ritter, J. Schmitt, 2004).
Yeast Cells for Bioconversion
Saccharomyces cerevisiae cells have been used for the efficient bioconversion of glucose into FDP. This method demonstrates substantial improvement in bioconversion yield, enhancing the manufacturing process of FDP (C. Compagno et al., 2004).
Neuroprotective Effect in Febrile Convulsions
Research indicates that FDP can protect against neuronal damage induced by febrile convulsions, with studies observing its effect on prolonging latency and reducing the severity and duration of seizures (Jian-ping Zhou et al., 2014).
Analytical Methods for FDP
Development of methods for the enzymatic assay and determination of FDP plays a crucial role in facilitating its research and clinical applications. These methods offer specificity, convenience, and accuracy (C. Wang et al., 2000).
Biosynthesis of Precursor Sugars
FDP has been studied in the context of biosynthesis pathways for precursor sugars like 6-deoxy-5-ketofructose-1-phosphate, essential for aromatic amino acid biosynthesis (Robert H. White, Huimin Xu, 2006).
Myocardium Protection
Recent research has highlighted the effectiveness of FDP in myocardium protection and cardiac function revival. Its ability to stabilize cell membranes, reduce inflammatory response, and inhibit oxygen free radicals and cell apoptosis contributes significantly to this protective effect (Cheng Xiao-feng, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
dicalcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZTTCFYSGQHA-ABICQQBESA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ca2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose-1,6-diphosphate dicalcium salt | |
CAS RN |
6055-82-9 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1,6-bis(calcium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



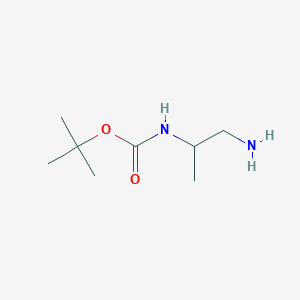
![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
